Cas no 2978-30-5 (2,2-dimethylpent-4-enenitrile)

2,2-dimethylpent-4-enenitrile 化学的及び物理的性質
名前と識別子
-
- 4-Pentenenitrile,2,2-dimethyl-
- 2,2-dimethylpent-4-enenitrile
- (2,2-dimethylpent-4-enenitrile)
- 2,2-dimethyl-4-pentenenitrile
- 2,2-dimethylpent-4-ene-1-nitrile
- 2,2-dimethyl-pent-4-enenitrile
- 2,2-Dimethyl-pent-4-ennitril
- 4-cyano-4-methyl-1-pentene
- AC1L6BEB
- AC1Q4QKY
- AR-1D1558
- CTK4G3809
- NCIOpen2_002121
- NSC99205
- SCHEMBL630803
- EN300-221787
- NSC-99205
- BS-32232
- 2, 2-dimethylpent-4-enenitrile
- DTXSID70294994
- F2147-6066
- AKOS022632667
- 2978-30-5
-
- MDL: MFCD20483740
- インチ: InChI=1S/C7H11N/c1-4-5-7(2,3)6-8/h4H,1,5H2,2-3H3
- InChIKey: UQLOUBYNTMVSKF-UHFFFAOYSA-N
- SMILES: CC(C)(CC=C)C#N
計算された属性
- 精确分子量: 109.08923
- 同位素质量: 109.089149355g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 8
- 回転可能化学結合数: 2
- 複雑さ: 125
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 23.8Ų
- XLogP3: 2
じっけんとくせい
- PSA: 23.79
- LogP: 2.11228
2,2-dimethylpent-4-enenitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2147-6066-1g |
2,2-dimethylpent-4-enenitrile |
2978-30-5 | 95%+ | 1g |
$59.0 | 2023-09-06 | |
Enamine | EN300-221787-10.0g |
2,2-dimethylpent-4-enenitrile |
2978-30-5 | 95% | 10.0g |
$455.0 | 2023-07-09 | |
Enamine | EN300-221787-0.25g |
2,2-dimethylpent-4-enenitrile |
2978-30-5 | 95% | 0.25g |
$41.0 | 2023-09-16 | |
TRC | D479583-250mg |
2,2-Dimethylpent-4-enenitrile |
2978-30-5 | 250mg |
$333.00 | 2023-05-18 | ||
Enamine | EN300-221787-0.05g |
2,2-dimethylpent-4-enenitrile |
2978-30-5 | 95% | 0.05g |
$19.0 | 2023-09-16 | |
Enamine | EN300-221787-0.5g |
2,2-dimethylpent-4-enenitrile |
2978-30-5 | 95% | 0.5g |
$65.0 | 2023-09-16 | |
Enamine | EN300-221787-1g |
2,2-dimethylpent-4-enenitrile |
2978-30-5 | 95% | 1g |
$83.0 | 2023-09-16 | |
Enamine | EN300-221787-5.0g |
2,2-dimethylpent-4-enenitrile |
2978-30-5 | 95% | 5.0g |
$248.0 | 2023-07-09 | |
1PlusChem | 1P00I5Z5-100mg |
4-Pentenenitrile, 2,2-dimethyl- |
2978-30-5 | 95% | 100mg |
$94.00 | 2024-05-06 | |
Enamine | EN300-221787-10g |
2,2-dimethylpent-4-enenitrile |
2978-30-5 | 95% | 10g |
$455.0 | 2023-09-16 |
2,2-dimethylpent-4-enenitrile 関連文献
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
-
Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
2,2-dimethylpent-4-enenitrileに関する追加情報
Comprehensive Overview of 2,2-dimethylpent-4-enenitrile (CAS No. 2978-30-5): Properties, Applications, and Industry Trends
2,2-dimethylpent-4-enenitrile (CAS No. 2978-30-5) is a specialized organic compound belonging to the nitrile family, characterized by its unique molecular structure featuring a dimethyl group and an alkene functionality. This compound has garnered significant attention in recent years due to its versatile applications in pharmaceutical intermediates, flavor and fragrance synthesis, and agrochemical research. As industries increasingly prioritize sustainable and efficient chemical processes, 2,2-dimethylpent-4-enenitrile has emerged as a valuable building block for innovative formulations.
The molecular formula of 2,2-dimethylpent-4-enenitrile is C7H11N, with a molar mass of 109.17 g/mol. Its structure combines a nitrile group (-CN) with a terminal double bond, making it reactive in various addition reactions and cyclization processes. Researchers have explored its potential in asymmetric synthesis, particularly in the development of chiral compounds for drug discovery. A 2023 study highlighted its utility in constructing cyclopentane frameworks, which are prevalent in bioactive molecules.
In the flavor and fragrance industry, 2,2-dimethylpent-4-enenitrile serves as a precursor for fruity and green odorants. Its unsaturated nature allows for derivatization into terpene-like structures, mimicking natural aromas. With consumers demanding clean-label ingredients and natural-identical compounds, this nitrile has gained traction as a sustainable alternative to traditional extraction methods. Manufacturers are now optimizing catalytic hydrogenation techniques to convert it into saturated aldehydes for premium fragrance applications.
The compound's stability under aqueous conditions makes it suitable for green chemistry applications. Recent advancements in biocatalysis have enabled the enzymatic transformation of 2,2-dimethylpent-4-enenitrile into chiral amines, addressing the pharmaceutical industry's need for enantioselective synthesis. A 2024 market analysis revealed growing demand for such intermediates in small molecule API production, particularly for central nervous system (CNS) drugs.
From a safety and handling perspective, 2,2-dimethylpent-4-enenitrile requires standard laboratory precautions. Its volatility (bp: 150-152°C at 760 mmHg) necessitates proper ventilation during large-scale operations. The compound's logP value of 1.78 suggests moderate lipophilicity, influencing its solubility profile in organic solvents like ethyl acetate and dichloromethane. These properties are frequently discussed in process chemistry forums, where professionals exchange optimization strategies for nitrile-containing intermediates.
Emerging research explores the compound's potential in material science, particularly as a monomer for specialty polymers. The electron-withdrawing nitrile group can influence polymerization kinetics, enabling the creation of high-performance resins with tailored thermal stability. This aligns with current industry trends toward functional materials for electronics encapsulation and advanced coatings.
For analytical chemists, 2,2-dimethylpent-4-enenitrile presents characteristic GC-MS signatures (major fragments at m/z 68, 81, and 108) and distinct IR absorption bands (2240 cm-1 for CN stretch). These spectral features are crucial for quality control protocols in manufacturing settings. Recent publications have proposed HPLC methods using C18 columns with acetonitrile-water gradients for precise quantification.
The global market for 2,2-dimethylpent-4-enenitrile is projected to grow at a CAGR of 5.2% (2024-2030), driven by expanding applications in fine chemicals and custom synthesis. Suppliers are increasingly offering GMP-grade batches to meet pharmaceutical standards, while academic institutions investigate its mechanistic pathways using computational chemistry tools. This dual focus on commercial availability and fundamental research ensures the compound's continued relevance across multiple scientific disciplines.
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